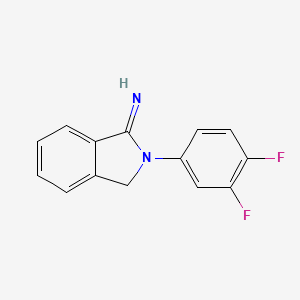

2-(3,4-二氟苯基)-3H-异吲哚-1-亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

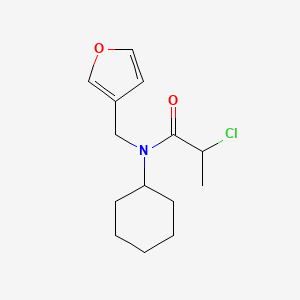

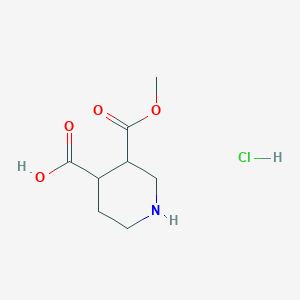

The compound “2-(3,4-difluorophenyl)-3H-isoindol-1-imine” is a derivative of isoindoline, which is a type of heterocyclic compound. The “3,4-difluorophenyl” part suggests the presence of a phenyl (benzene) ring with fluorine atoms at the 3rd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would consist of an isoindoline group (a benzene ring fused to a five-membered ring containing a nitrogen atom) with a 3,4-difluorophenyl group attached at the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of fluorine atoms and a nitrogen-containing ring in this compound could affect its polarity, solubility, and reactivity .科学研究应用

自氧化和产物形成

2-(α-亚氨基苄基)二苯甲酮可以通过多取代异吲哚(特别是 1,2,3,4,7-五取代异吲哚)的自氧化来合成。此过程会产生各种自氧化产物,具体取决于异吲哚 2 位的取代,包括菲啶衍生物和 1-氧基取代的 1H-异吲哚衍生物 (Ahmed, Kricka, & Vernon, 1975).

自由基全氟烷基化

2-(3,4-二氟苯基)-3H-异吲哚-1-亚胺参与自由基全氟烷基化,提供了一种获得 2-烷基化吲哚-3-亚胺的方法。此过程对于创建具有增强反应性的化合物以用于进一步的化学转化和荧光性质的应用非常重要 (Leifert 等人,2016).

C(sp2)-H 活化/环亚胺化

该化合物在钯催化的 C(sp2)-H 活化/环亚胺化领域也相关,能够选择性地构建环状亚胺产物。这突出了其在合成具有特定官能团的复杂分子结构方面的潜力 (Tang 等人,2018).

路易斯酸反应

对三(五氟苯基)硼及其与含氮化合物(包括亚胺)的反应的研究表明配位加合物的形成。该领域探索了此类亚胺在形成新键和潜在催化应用中的反应性 (Focante 等人,2006).

有机凝胶形成

由氢键和芳烃-全氟芳烃堆叠相互作用介导的有机凝胶的合成和行为涉及 2-(3,4-二氟苯基)-3H-异吲哚-1-亚胺等化合物。由于对环境刺激的响应性,这些材料在智能材料和传感器中显示出潜力 (Wu 等人,2012).

聚合催化

在用于乙烯聚合的钛配合物中使用含氟苯氧基-亚胺螯合配体表明,配体结构的变化(包括氟原子的引入)如何影响聚合过程和所得聚合物的性质 (Mitani 等人,2002).

作用机制

Target of Action

The primary target of 2-(3,4-Difluorophenyl)isoindolin-1-imine is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

These pathways play key roles in various neurological processes, including motor control, reward, and the reinforcement of behaviors .

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have favorable pharmacokinetic parameters

Result of Action

One isoindoline derivative was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(3,4-Difluorophenyl)isoindolin-1-imine may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.

未来方向

属性

IUPAC Name |

2-(3,4-difluorophenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNAONYYXQWHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea](/img/structure/B2879288.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)

![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)